2-Ethyl-3-methylthiophene
Overview
Description
2-Ethyl-3-methylthiophene is an organic compound with the molecular formula C7H10S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylthiophene can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves the use of catalytic processes. For instance, the direct C-H arylation of thiophenes at the C2 position using a bis(alkoxo)palladium complex as a catalyst has been reported to be efficient . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide a variety of substituted thiophenes in good yields .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom in the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
2-Ethyl-3-methylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylthiophene and its derivatives often involves interaction with specific molecular targets and pathways. For instance, thiophene-based compounds can act as voltage-gated sodium channel blockers, which is the mechanism behind their use as local anesthetics . Additionally, their antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.
2-Methylthiophene: Similar structure but with a methyl group at the 2-position.
3-Methylthiophene: Similar structure but with a methyl group at the 3-position.
Uniqueness: 2-Ethyl-3-methylthiophene is unique due to the presence of both an ethyl and a methyl group on the thiophene ring, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct electronic and steric effects, making it a valuable compound for specific applications in material science and medicinal chemistry .
Properties
IUPAC Name |
2-ethyl-3-methylthiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-3-7-6(2)4-5-8-7/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCPYCHXFEKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CS1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185680 | |
Record name | 2-Ethyl-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31805-48-8 | |
Record name | 2-Ethyl-3-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31805-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3-methylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031805488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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